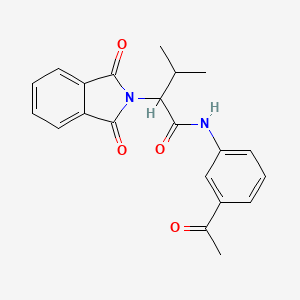

N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide

CAS No.:

Cat. No.: VC20128771

Molecular Formula: C21H20N2O4

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H20N2O4 |

|---|---|

| Molecular Weight | 364.4 g/mol |

| IUPAC Name | N-(3-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide |

| Standard InChI | InChI=1S/C21H20N2O4/c1-12(2)18(19(25)22-15-8-6-7-14(11-15)13(3)24)23-20(26)16-9-4-5-10-17(16)21(23)27/h4-12,18H,1-3H3,(H,22,25) |

| Standard InChI Key | ZFRBKQVAXYRFDI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)NC1=CC=CC(=C1)C(=O)C)N2C(=O)C3=CC=CC=C3C2=O |

Introduction

N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide is a complex organic compound featuring a molecular structure that combines a 3-acetylphenyl group with a 1,3-dioxo-1,3-dihydro-2H-isoindole moiety and a 3-methylbutanamide side chain. This compound exhibits significant structural complexity due to the presence of multiple functional groups, including carbonyls and amides, which contribute to its potential biological activity and applications.

Biological Activity and Potential Applications

Preliminary studies suggest that this compound possesses notable biological activities, particularly in the realm of anti-proliferative properties against various cancer cell lines. This indicates potential as an anticancer agent. The structural features of the compound may facilitate interactions with biological targets such as enzymes or receptors involved in cellular proliferation and apoptosis.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide can be achieved through several methods, although specific details are not provided in the available sources. Generally, compounds with similar structures are synthesized using techniques that involve the coupling of appropriate precursors under controlled conditions.

Comparison with Similar Compounds

Several compounds exhibit structural similarities to N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-acetylphenyl)-benzamide | Contains an acetyl group on a phenyl ring | Simpler structure with fewer functional groups |

| N-(4-acetylphenyl)-2-(4-(2,6-dioxo-purine)phenoxy)acetamide | Incorporates purine derivatives | Potentially broader biological activity due to purine structure |

| 5-[2-(3-acetylphenyl)-1,3-dioxoisoindole] | Similar isoindole core | Focuses on different substitution patterns on the isoindole |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume